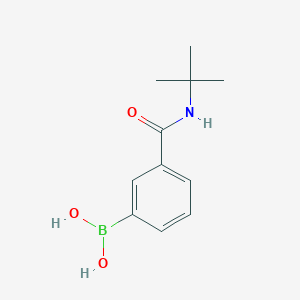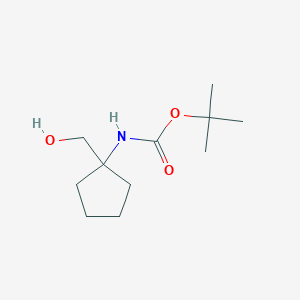
BU 224 clorhidrato
Descripción general
Descripción
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor with a high affinity (Ki = 2.1 nM) . Imidazoline receptors are known to play a critical role in neuroprotection and pain modulation . BU 224 hydrochloride has been studied for its potential antidepressant-like activity and its effects on neurochemical and neuroendocrine responses .
Aplicaciones Científicas De Investigación
BU 224 hydrochloride has several scientific research applications:
Chemistry: Used as a ligand in studying imidazoline receptors.
Biology: Investigated for its effects on neurochemical and neuroendocrine responses.
Medicine: Potential therapeutic applications in neuroprotection and pain modulation.
Industry: Utilized in the development of new pharmacological agents targeting imidazoline receptors.
Mecanismo De Acción
Target of Action
BU 224 hydrochloride is a selective ligand of the imidazoline I2 receptor . This receptor is the primary receptor for clonidine and other imidazolines . It is an allosteric binding site of monoamine oxidase and plays a critical role in neuroprotection and pain modulation .
Mode of Action
BU 224 hydrochloride interacts with its target, the imidazoline I2 receptor, in a selective manner . It is known to antagonize the effects of imidazoline ligands on morphine antinociception . This suggests that BU 224 hydrochloride may modulate the activity of the imidazoline I2 receptor, thereby influencing the receptor’s role in pain modulation .
Biochemical Pathways
The imidazoline I2 receptor is involved in various biochemical pathways, including those related to neuroprotection and pain modulation . In the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . Also, BU224 increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
BU 224 hydrochloride has been shown to have significant effects in various experimental models. For instance, in the rat forced swim test (FST), BU224 significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex and reduced 5-HT turnover in the hypothalamus and frontal cortex . These results suggest that BU224 has antidepressant-like activity .
Análisis Bioquímico
Biochemical Properties
BU 224 hydrochloride interacts with the imidazoline I2 receptor, which is an allosteric binding site of monoamine oxidase . It dose-dependently inhibits C-fiber evoked responses, post-discharge, and wind-up .
Cellular Effects
BU 224 hydrochloride has been shown to have significant effects on various types of cells and cellular processes. In the rat forced swim test (FST), BU 224 hydrochloride significantly inhibited immobility and increased mild swimming . It also increased adrenocorticotrophic hormone (ACTH) response to FST and 5-hydroxytryptamine (5-HT) levels in the frontal cortex, and reduced 5-HT turnover in the hypothalamus and frontal cortex .
Molecular Mechanism
BU 224 hydrochloride exerts its effects at the molecular level through its interaction with the imidazoline I2 receptor . It acts as an allosteric modulator of this receptor, influencing its activity and thereby affecting cellular function .
Dosage Effects in Animal Models
In animal models, the effects of BU 224 hydrochloride vary with different dosages
Métodos De Preparación
The synthesis of BU 224 hydrochloride involves the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)quinoline with hydrochloric acid . The reaction conditions typically require a controlled environment to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .
Análisis De Reacciones Químicas
BU 224 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the imidazoline ring structure.
Reduction: This reaction can modify the quinoline moiety.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of substituted derivatives.
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.ClH/c1-2-4-10-9(3-1)5-6-11(15-10)12-13-7-8-14-12;/h1-6H,7-8H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHQXAQWZWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=NC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019114 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205437-64-5 | |
| Record name | 2-(4,5-Dihydro-1H-imidazol-2-yl)quinoline;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


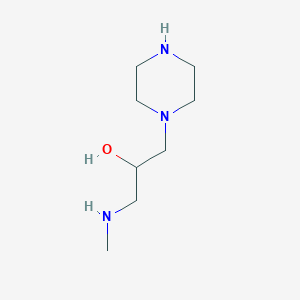
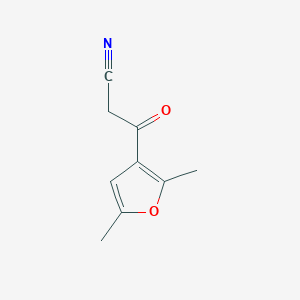
![6-Methylthieno[3,2-c]pyridin-4-amine](/img/structure/B67000.png)


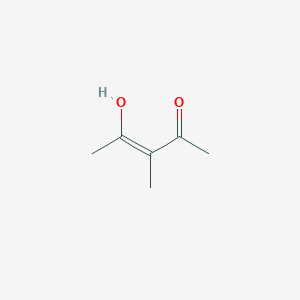
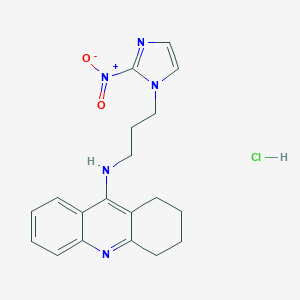
![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)


